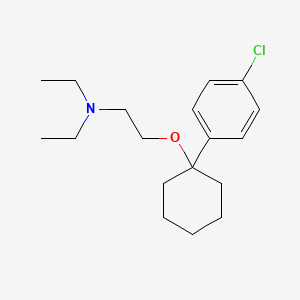
Clofenciclan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
当初はパーキンソン病の治療を目的としていましたが、顕著な興奮作用のため人気は出ませんでした . この化合物の化学式はC18H28ClNO、モル質量は309.88 g·mol−1です .
製造方法
クロフェンシクランの合成には、4-クロロフェニルシクロヘキサノールとジエチルアミノエタノールを特定の条件下で反応させることが含まれます . この反応には通常、触媒が必要であり、目的の生成物が得られるように、温度と圧力を制御して行われます。工業的な製造方法では、この反応を連続フロー反応器を使用してスケールアップすることがあります。これにより、効率と収率が向上します。
準備方法
The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
化学反応の分析
クロフェンシクランは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。これにより、対応するケトンまたはカルボン酸が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これにより、アルコールやアミンが生成されます。
置換: 置換反応、特に求核置換反応は、水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができ、さまざまな置換された誘導体が生成されます.
科学的研究の応用
化学: これは、ドーパミン放出薬とその他の化学物質との相互作用を研究するためのモデル化合物として役立ちます。
生物学: 研究は、その中枢神経系への影響と、神経薬理学におけるその潜在的な用途に焦点を当てています。
医学: 当初はパーキンソン病の治療のために開発されましたが、その興奮作用から、他の神経疾患の治療におけるその潜在的な用途について調査が進められています.
作用機序
クロフェンシクランは、脳内でドーパミンを放出することで効果を発揮します。 ドーパミン受容体に作用し、ドーパミン伝達を促進することで、中枢神経系の刺激が増強されます . このメカニズムは他のドーパミン放出薬と似ていますが、末梢性抗コリン作用がないことで区別されます .
類似の化合物との比較
クロフェンシクランは、次のような他のドーパミン放出薬と似ています。
(+)-CPCA: ペチジンやRTI-31と構造が類似した興奮薬ですが、RTI-31のトロパン骨格の2炭素架橋がありません.
アンフェタミン: ADHDやナルコレプシーの治療に使用される強力な中枢神経系興奮薬。
クロフェンシクランのユニークな点は、顕著な興奮作用と末梢性抗コリン作用がないことであり、これにより他の類似の化合物と区別されます .
類似化合物との比較
Clofenciclan is similar to other dopamine-releasing agents such as:
Amphetamine: A potent central nervous system stimulant used to treat ADHD and narcolepsy.
This compound’s uniqueness lies in its pronounced stimulant activity and lack of peripheral anticholinergic properties, which differentiates it from other similar compounds .
生物活性
Clofenciclan, also known as Chlorphencyclan, is a compound classified as an arylcyclohexylamine. Developed in the 1950s by Boehringer & Soehne, it primarily acts as a dopamine-releasing agent. Despite its potential therapeutic applications, it has not gained significant popularity due to its pronounced stimulant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(4-chlorophenyl)-1-(diethylamino)ethoxycyclohexane
- CAS Number : 5632-52-0
- Molecular Formula : C₁₈H₂₈ClNO
- Molar Mass : 309.88 g/mol
This compound exhibits several pharmacological activities:
- Dopamine Releasing Agent : It stimulates dopamine release, which can enhance mood and cognitive functions.
- NMDA Receptor Antagonism : This property confers neuroprotective effects and may contribute to its anesthetic and anticonvulsant activities .
- Receptor Interactions :
Pharmacological Effects
This compound's biological activity has been studied in various contexts:
- Cognitive Enhancement : Research indicates that this compound can improve cognitive functions, particularly in conditions like ADHD. Its dopamine-releasing properties are believed to enhance attention and reduce impulsivity .
- Neuroprotection : The NMDA receptor antagonism contributes to neuroprotective effects, which may be beneficial in conditions involving excitotoxicity or oxidative stress .
- Analgesia : Its action on the μ-opioid receptors suggests potential use in pain management, although this area requires further investigation.
Case Studies and Clinical Research
Several studies have investigated the effects of this compound:
- A study involving patients with ADHD demonstrated significant improvements in attention and behavior when treated with this compound compared to placebo groups. The results indicated a marked reduction in ADHD symptoms over a treatment period of 12 weeks .
- Another research project focused on the neuroprotective effects of this compound in animal models of ischemia-reperfusion injury. Results showed that the compound reduced markers of oxidative stress and improved survival rates post-injury .
Table of Biological Activities
Metabolism and Pharmacokinetics
This compound undergoes metabolic conversion primarily through hepatic pathways. Key metabolites include:
- Metabolite I : Major metabolite found in human urine, accounting for approximately 23.5% of the administered dose within 24 hours.
- Metabolite II : Less prevalent but also significant in terms of pharmacological activity.
Stability and Formulation
This compound exhibits pH-dependent hydrolysis, suggesting that formulation strategies could enhance its stability and bioavailability. Complexation with cyclodextrins has been shown to improve solubility and reduce bitterness, enhancing patient compliance .
特性
CAS番号 |
5632-52-0 |
|---|---|
分子式 |
C18H28ClNO |
分子量 |
309.9 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3 |
InChIキー |
FFCARBNHUSWRGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
5632-52-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















